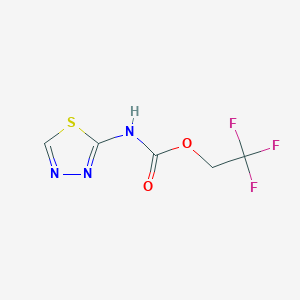

2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate

CAS No.: 1211199-35-7

Cat. No.: VC3371495

Molecular Formula: C5H4F3N3O2S

Molecular Weight: 227.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211199-35-7 |

|---|---|

| Molecular Formula | C5H4F3N3O2S |

| Molecular Weight | 227.17 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate |

| Standard InChI | InChI=1S/C5H4F3N3O2S/c6-5(7,8)1-13-4(12)10-3-11-9-2-14-3/h2H,1H2,(H,10,11,12) |

| Standard InChI Key | CIWFWHVLSORFJS-UHFFFAOYSA-N |

| SMILES | C1=NN=C(S1)NC(=O)OCC(F)(F)F |

| Canonical SMILES | C1=NN=C(S1)NC(=O)OCC(F)(F)F |

Introduction

2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate is an organic compound that belongs to the broader class of carbamates. It is characterized by its unique chemical structure, which includes a trifluoroethyl group attached to a thiadiazole ring via a carbamate linkage. This compound is part of a diverse range of organic molecules used in various applications, including life sciences and pharmaceutical research.

Synthesis and Preparation

The synthesis of 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 1,3,4-thiadiazol-2-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base. This process forms the carbamate linkage, which is a common method for synthesizing carbamate derivatives.

Biological and Pharmacological Activities

While specific biological activities of 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate have not been extensively documented, compounds with similar structures often exhibit potential in pharmaceutical applications. Thiadiazole derivatives, for instance, have been explored for their antimicrobial and anticancer properties . The trifluoroethyl group can enhance the compound's lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research Findings and Future Directions

Research on carbamate derivatives, including those with thiadiazole rings, continues to explore their potential in drug development. The presence of fluorine atoms in the trifluoroethyl group can influence the compound's metabolic stability and pharmacokinetic profile. Future studies may focus on optimizing these properties to enhance therapeutic efficacy.

Safety and Handling

Safety data for 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate is currently limited. It is essential to handle this compound with caution, following standard laboratory safety protocols and requesting a Safety Data Sheet (SDS) from suppliers if necessary .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume